PF-06273340 is a small molecule pan-tropomyosin receptor kinase (Trk) inhibitor, specifically targeting TrkA, TrkB, and TrkC. [, , ] It is classified as a kinase inhibitor and plays a significant role in scientific research as a tool to investigate the role of neurotrophin signaling through Trk receptors in various biological processes, particularly in the context of pain research. [, ] PF-06273340 exhibits high potency and selectivity for Trk receptors, making it a valuable pharmacological tool. [, ] It demonstrates a peripherally restricted distribution, meaning it primarily acts outside the central nervous system, which is a desirable property for minimizing potential central nervous system-related side effects. [, ]
While the exact synthesis of PF-06273340 is not publicly disclosed, researchers employed a combination of structure-based drug design (SBDD), 2D quantitative structure-activity relationship (QSAR) models, and matched molecular pair data to optimize its chemical structure. [] This approach emphasizes a rational design process leveraging structural information of the target (Trk receptors) and computational modeling to enhance potency, selectivity, and pharmacokinetic properties. []
PF-06273340 exerts its biological effects through the inhibition of Trk receptors (TrkA, TrkB, and TrkC). [, , ] These receptors are activated by neurotrophins, such as nerve growth factor (NGF), and play crucial roles in neuronal survival, differentiation, and sensitization. [, ] By blocking the activity of Trk receptors, PF-06273340 disrupts neurotrophin signaling pathways. [, ] This inhibition reduces the sensitivity of neurons involved in pain signaling, leading to an analgesic effect. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7